1,1,2,2,3-Pentafluoropropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5/c4-1-3(7,8)2(5)6/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTOFSDLNREIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073925 | |

| Record name | 1,1,2,2,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679-86-7 | |

| Record name | 1,1,2,2,3-Pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=679-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,2,2,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000679867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3-pentafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1,2,2,3-Pentafluoropropane CAS number 679-86-7 properties

An In-Depth Technical Guide to 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Foreword: As Senior Application Scientists, our goal extends beyond merely presenting data; we aim to provide a causal framework for understanding a compound's behavior. This guide on this compound (CAS 679-86-7), also known as HFC-245ca, is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for its effective and safe utilization in a laboratory setting. We will delve into its core properties, safety protocols, and analytical considerations, grounding every key assertion in verifiable, authoritative sources.

Compound Identification and Molecular Architecture

This compound is a hydrofluorocarbon (HFC), a class of compounds characterized by a propane backbone where some hydrogen atoms have been replaced by fluorine.[1] The specific arrangement of five fluorine atoms in HFC-245ca imparts a unique set of physical and chemical properties that dictate its handling, reactivity, and potential applications.[1] Understanding this structure is the first step in predicting its behavior.

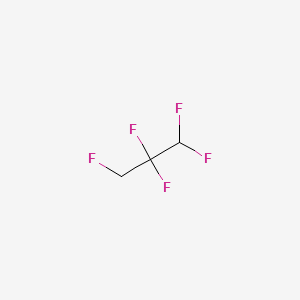

A clear visualization of the molecular structure provides an immediate understanding of the spatial arrangement of the atoms.

Caption: 2D Molecular Structure of this compound.

For unambiguous identification, a standardized set of identifiers is crucial. These are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 679-86-7 | [2][3] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₃H₃F₅ | [1][2][3] |

| Molecular Weight | 134.05 g/mol | [3][4][5] |

| SMILES | FCC(F)(F)C(F)F | [1][3] |

| InChI Key | AWTOFSDLNREIFS-UHFFFAOYSA-N | [2][3] |

| Synonyms | HFC-245ca, R 245ca | [1][3][6] |

Physicochemical and Thermophysical Properties

The utility and handling requirements of a chemical are fundamentally dictated by its physical properties. HFC-245ca is a volatile, dense liquid under standard conditions. Its boiling point of approximately 25-26 °C means it will readily evaporate at room temperature, a critical consideration for storage and experimental setup to prevent unintended release and exposure.[7]

The following table summarizes the key thermophysical data, which are essential for chemical engineering calculations, heat transfer applications, and safety assessments.

| Property | Value | Conditions | Source(s) |

| Melting Point | -82 °C | [2][7] | |

| Normal Boiling Point | 25-26 °C | at 1 atm | [7][8] |

| Density | 1.398 g/mL | at 25 °C | [7] |

| Vapor Pressure | 40.81 psi (2.81 bar) | at 55 °C | |

| Flash Point | 10 °C | closed cup | |

| Refractive Index | n20/D 1.567 | at 20 °C | [7] |

| Critical Temperature | 174.42 °C | [2] | |

| Critical Pressure | 39.407 bar | [2] | |

| Dynamic Viscosity | 0.542 cP | at 25 °C, 1.013 bar | [2] |

| Thermal Conductivity | 0.0886 W/(m·K) | at 25 °C, 1.013 bar | [2] |

Expert Insights: The high density relative to water (1.398 g/mL) is an important consideration in case of a spill; it will sink in water.[7] The low flash point of 10 °C combined with its volatility classifies it as an extremely flammable liquid, demanding stringent control of ignition sources in the laboratory.[9]

Safety, Handling, and Hazard Profile

A rigorous understanding of a compound's hazard profile is non-negotiable for ensuring laboratory safety. HFC-245ca is classified as an extremely flammable liquid and is toxic if swallowed, in contact with skin, or inhaled.[4][9][10] This necessitates a multi-faceted approach to safety, encompassing engineering controls, personal protective equipment (PPE), and proper handling procedures.

| Hazard Class | GHS Code | Description | Source(s) |

| Flammable Liquids | H224 | Extremely flammable liquid and vapour | [9][10] |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [9][10] |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | [9][10] |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [9][10] |

| Skin Irritation | H315 | Causes skin irritation | [9] |

| Eye Irritation | H319 | Causes serious eye irritation | [9] |

A logical workflow for handling this substance is essential to mitigate risks.

Caption: Analytical Workflow for Structural Confirmation.

Potential Applications and Availability

While many hydrofluorocarbons find use as refrigerants, blowing agents, and aerosol propellants, the specific applications for HFC-245ca are not as widely documented as for its isomer, HFC-245fa. [1][11][12]Its properties suggest potential utility in areas requiring a volatile, non-polar, fluorinated medium. The high degree of fluorination imparts chemical stability, which can be advantageous in certain industrial processes. [1] However, it is critical for researchers to note that at least one major chemical supplier, Sigma-Aldrich, has discontinued this product. This may indicate limited commercial demand or the availability of superior alternatives. For drug development professionals, its primary relevance may be as a niche solvent or as a structural motif in the synthesis of more complex fluorinated molecules.

Environmental Considerations

Like other HFCs, this compound is subject to environmental scrutiny. While it has an Ozone Depletion Potential (ODP) of zero, it is expected to have a non-zero Global Warming Potential (GWP), contributing to the greenhouse effect if released into the atmosphere. [1]The environmental fate of fluorinated compounds can be complex, often characterized by persistence in the environment. [13][14]Researchers using this compound should employ best practices to minimize emissions, such as using closed systems and appropriate waste disposal methods.

Conclusion

This compound (HFC-245ca) is a highly flammable and toxic fluorinated hydrocarbon with a distinct set of physical properties defined by its molecular structure. Its low boiling point and high density necessitate careful handling protocols, including the use of robust engineering controls and appropriate personal protective equipment. While its specific large-scale applications are not well-documented, its properties make it a compound of interest for specialized research applications requiring a volatile fluorinated substance. Any researcher intending to use HFC-245ca must prioritize a thorough review of its safety data sheet and implement a comprehensive safety plan before commencing any experimental work.

References

- Chemcasts. Thermophysical Properties of this compound.

- Sigma-Aldrich. This compound 99% 679-86-7.

- Cheméo. Chemical Properties of Propane, 1,1,2,2,3-pentafluoro- (CAS 679-86-7).

- ChemicalBook. This compound CAS#: 679-86-7.

- CAS Common Chemistry. This compound.

- CymitQuimica. CAS 679-86-7: this compound.

- ChemicalBook. This compound | 679-86-7.

- Synquest Labs.

- Echemi.

- PubChem. This compound | C3H3F5 | CID 69624.

- NIST. Propane, 1,1,2,2,3-pentafluoro-.

- Matrix Scientific. This compound.

- Wikipedia. Pentafluoropropane.

- Riverland Trading. 1,1,1,3,3-Pentafluoropropane Supplier.

- CymitQuimica.

- ITRC.

- ITRC. Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances.

Sources

- 1. CAS 679-86-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chem-casts.com [chem-casts.com]

- 3. Propane, 1,1,2,2,3-pentafluoro- (CAS 679-86-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | C3H3F5 | CID 69624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 679-86-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. Propane, 1,1,2,2,3-pentafluoro- [webbook.nist.gov]

- 7. This compound CAS#: 679-86-7 [m.chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. synquestlabs.com [synquestlabs.com]

- 10. echemi.com [echemi.com]

- 11. Pentafluoropropane - Wikipedia [en.wikipedia.org]

- 12. 1,1,1,3,3-Pentafluoropropane Supplier | 460-73-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 13. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 14. documents.dps.ny.gov [documents.dps.ny.gov]

A Technical Guide to the Chemical Identity of HFC-245ca: Structure and IUPAC Nomenclature

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the hydrofluorocarbon HFC-245ca, focusing on the definitive elucidation of its chemical structure and the systematic derivation of its International Union of Pure and Applied Chemistry (IUPAC) name.

Core Identification and Molecular Formula

HFC-245ca is a fluorinated hydrocarbon, a member of the hydrofluorocarbon (HFC) class of compounds.[1] These compounds are characterized by a carbon backbone with hydrogen and fluorine atoms as substituents. The primary identifiers for HFC-245ca are summarized below.

| Identifier | Value |

| Common Name | HFC-245ca |

| CAS Number | 679-86-7[1][2][3][4] |

| Molecular Formula | C₃H₃F₅[1][2][4][5] |

| Synonyms | R-245ca, FC 245ca, Propane, 1,1,2,2,3-pentafluoro-[1][4][5][6] |

Elucidation of the Chemical Structure

The molecular structure of HFC-245ca is foundational to understanding its chemical behavior and properties. The molecular formula, C₃H₃F₅, indicates a three-carbon (propane) backbone.[1][2] The specific arrangement of the five fluorine and three hydrogen atoms is revealed by its linear formula: FCH₂CF₂CHF₂.[3]

This linear representation confirms the connectivity of the atoms:

-

One terminal carbon is bonded to two hydrogen atoms and one fluorine atom (-CH₂F).

-

The central carbon is bonded to two fluorine atoms (-CF₂-).

-

The other terminal carbon is bonded to one hydrogen atom and two fluorine atoms (-CHF₂).

This precise arrangement distinguishes HFC-245ca from its isomers, such as HFC-245fa (1,1,1,3,3-pentafluoropropane).[7][8]

Caption: 2D Chemical Structure of HFC-245ca (1,1,2,2,3-pentafluoropropane).

Systematic (IUPAC) Nomenclature: A Methodical Derivation

The IUPAC name provides an unambiguous and systematic description of the molecule's structure. The derivation for HFC-245ca follows a logical, rule-based protocol.

Step-by-Step Methodology:

-

Identify the Parent Hydrocarbon Chain: The molecule contains three carbon atoms linked by single bonds. Therefore, the parent alkane is propane .

-

Identify and Enumerate Substituents: The molecule has five fluorine atoms as substituents. The prefix for fluorine is "fluoro," and for five identical substituents, the multiplier "penta-" is used. This gives us pentafluoro .

-

Number the Carbon Chain for Lowest Locants: The critical step is to number the carbon chain to assign the lowest possible numbers (locants) to the substituents. There are two potential numbering schemes:

-

Scheme A (Right to Left): FCH₂(3) — CF₂(2) — CHF₂(1). This places the fluoro groups at positions: 1, 1, 2, 2, 3 .

-

Scheme B (Left to Right): FCH₂(1) — CF₂(2) — CHF₂(3). This places the fluoro groups at positions: 1, 2, 2, 3, 3 .

-

-

Apply the "First Point of Difference" Rule: To decide between the two schemes, we compare the locant sets term by term. The first point of difference between (1,1,2,2,3) and (1,2,2,3,3) occurs at the second term (1 vs. 2). Since 1 is lower than 2, Scheme A is the correct numbering system .

-

Assemble the Final IUPAC Name: By combining the locants, the substituent prefix, and the parent chain name, the definitive IUPAC name is generated: This compound .[1][4]

Key Physicochemical Properties

The structural arrangement of HFC-245ca dictates its physical and chemical properties, which are essential for its application and safety handling.

| Property | Value |

| Molecular Weight | 134.05 g/mol [3][5] |

| Boiling Point | 25-26 °C[3][5][9] |

| Melting Point | -82 °C[2][3][9] |

| Density | 1.398 g/mL at 25 °C[3][9] |

| Vapor Pressure | 40.81 psi at 55 °C[3][5] |

| Flash Point | 10 °C (50 °F) - closed cup[3][5] |

Isomeric Context

It is crucial for researchers to distinguish HFC-245ca from its isomers, which share the same molecular formula (C₃H₃F₅) but differ in atomic arrangement and, consequently, in properties. The most common isomer is HFC-245fa (1,1,1,3,3-pentafluoropropane), which has a boiling point of 15.3 °C and is used as a foam blowing agent and refrigerant.[7][8][10][11] Another isomer, HFC-245cb, is also recognized.[12] The precise IUPAC nomenclature is therefore essential to prevent ambiguity in research and application.

Conclusion

The chemical identity of HFC-245ca is unequivocally defined by its structure, FCH₂CF₂CHF₂, and its systematic IUPAC name, This compound . This name is derived from a rigorous application of nomenclature rules that ensure global consistency and understanding. A thorough grasp of this structure and its formal name is paramount for accurate scientific communication, chemical synthesis, and the evaluation of its properties and potential applications.

References

-

Thermophysical Properties of this compound. (n.d.). Chemcasts. Retrieved from [Link]

-

Propane, 1,1,2,2,3-pentafluoro-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Pentafluoropropane. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

HFC-245cb and other isomers not listed in Annex F. (2024). United Nations Montreal Protocol. Retrieved from [Link]

-

HFC-245fa. (n.d.). Retrieved from [Link]

-

Pentafluoropropane. (n.d.). Grokipedia. Retrieved from [Link]

Sources

- 1. CAS 679-86-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chem-casts.com [chem-casts.com]

- 3. 1,1,2,2,3-ペンタフルオロプロパン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Propane, 1,1,2,2,3-pentafluoro- [webbook.nist.gov]

- 5. 679-86-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | C3H3F5 | CID 69624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pentafluoropropane - Wikipedia [en.wikipedia.org]

- 8. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]

- 9. This compound CAS#: 679-86-7 [m.chemicalbook.com]

- 10. grokipedia.com [grokipedia.com]

- 11. 1,1,1,3,3-Pentafluoropropane (HFC-245fa, R245fa) Supplier| Cosutin China [cosutinchina.com]

- 12. ozone.unep.org [ozone.unep.org]

Synthesis and purification of 1,1,2,2,3-Pentafluoropropane for lab use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of this compound, also known as HFC-245ca. This hydrofluorocarbon is a compound of interest for various specialized applications, including as a potential refrigerant, solvent, or chemical intermediate. This document is intended for researchers, chemists, and drug development professionals, offering detailed methodologies grounded in established chemical principles. We will explore a key synthetic pathway, outline a robust multi-step purification strategy, detail essential analytical techniques for quality control, and emphasize the critical safety protocols required when handling the hazardous reagents involved.

Introduction and Physicochemical Properties

This compound (HFC-245ca) is a saturated hydrofluorocarbon with the chemical formula FCH₂CF₂CHF₂.[1] Its specific arrangement of fluorine and hydrogen atoms imparts distinct physical and chemical properties that differentiate it from its isomers, such as HFC-245fa (CF₃CH₂CHF₂) and HFC-245eb (CF₃CHFCH₂F).[2] Understanding these properties is fundamental to designing appropriate synthesis, purification, and handling procedures. The compound is a low-boiling liquid, which necessitates careful handling to prevent losses due to evaporation.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 679-86-7 | [1][3] |

| Molecular Formula | C₃H₃F₅ | [3] |

| Molecular Weight | 134.05 g/mol | [1][3] |

| Boiling Point | 25-26 °C | [1][4] |

| Melting Point | -82 °C | [1][4] |

| Density | 1.398 g/mL at 25 °C | [1][4] |

| Vapor Pressure | 40.81 psi (281.4 kPa) at 55 °C | [1][4] |

| Flash Point | 10 °C (50 °F) - closed cup | [1] |

Synthesis Methodology: Hydrodechlorination

One of the most direct laboratory routes to HFC-245ca is the catalytic hydrodechlorination of a suitable chlorinated precursor. The synthesis from 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) is a prime example. This process involves the selective replacement of chlorine atoms with hydrogen, a reaction that requires a robust catalyst to achieve high conversion and selectivity.

Reaction Principle and Causality

The core of this synthesis is a catalytic reduction. The precursor, HCFC-225cb (C₃HF₅Cl₂), is reacted with hydrogen gas (H₂) over a supported noble metal catalyst, typically palladium.

Reaction: CHF₂CF₂CHClF + H₂ --(Catalyst)--> CHF₂CF₂CH₂F + HCl

The palladium catalyst is chosen for its exceptional ability to activate molecular hydrogen and facilitate the cleavage of carbon-chlorine bonds without significantly promoting the undesired cleavage of carbon-fluorine bonds. The choice of support material (e.g., alumina, fluorinated alumina, or activated carbon) is also critical; it influences the catalyst's surface area, stability, and interaction with the reactants, thereby affecting overall efficiency and lifetime.[5] The reaction is performed in the vapor phase to ensure efficient interaction between the gaseous reactants and the solid catalyst surface.

Experimental Protocol: Vapor-Phase Catalytic Hydrodechlorination

This protocol describes a continuous-flow process suitable for a laboratory setting.

Materials and Equipment:

-

1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb)

-

High-purity hydrogen (H₂) gas

-

High-purity nitrogen (N₂) gas (for inerting and dilution)

-

Palladium on activated carbon catalyst (e.g., 5% Pd/C)

-

Tubular reactor (e.g., made of Monel™, Inconel™, or stainless steel)

-

Tube furnace with temperature controller

-

Mass flow controllers for precise gas delivery

-

Syringe pump for liquid reactant feed

-

Heated evaporator/mixing zone

-

Condenser system (e.g., dry ice/acetone cold traps)

-

Acid gas scrubber (containing aqueous potassium hydroxide or sodium bicarbonate solution)

Procedure:

-

Catalyst Packing and Activation: Pack the tubular reactor with the palladium catalyst. Secure the catalyst bed with quartz wool plugs.

-

System Purge: Assemble the reactor system. Purge the entire apparatus thoroughly with nitrogen gas to remove air and moisture.

-

Catalyst Activation: Heat the reactor to 200-250°C under a continuous flow of nitrogen. Switch the gas feed to a dilute hydrogen stream (e.g., 5% H₂ in N₂) to reduce the palladium oxide on the catalyst surface. Continue this activation for 2-4 hours.

-

Reaction Execution:

-

Adjust the reactor temperature to the desired setpoint, typically in the range of 150-250°C.

-

Using the syringe pump, introduce the liquid HCFC-225cb into the heated evaporator, where it is vaporized and mixed with a controlled flow of hydrogen gas. A molar excess of hydrogen is typically used.

-

Introduce the gaseous mixture into the heated reactor over the catalyst bed.

-

-

Product Collection:

-

The reactor effluent, containing HFC-245ca, unreacted starting material, HCl, and excess H₂, is passed through a series of cold traps to condense the organic components.

-

The non-condensable gases (excess H₂ and HCl) are then directed through an acid gas scrubber to neutralize the corrosive HCl before venting.

-

-

System Shutdown: Once the reaction is complete, stop the flow of HCFC-225cb. Continue the hydrogen flow for a short period to ensure the catalyst remains in a reduced state, then switch to a nitrogen flow while the system cools down.

Synthesis Workflow Diagram

Caption: Vapor-phase hydrodechlorination workflow for HFC-245ca synthesis.

Purification of this compound

The crude product from the synthesis is a mixture containing the desired HFC-245ca, unreacted HCFC-225cb, residual acids (HCl), and potentially isomeric or other byproducts. A multi-step purification process is essential to achieve high purity suitable for laboratory use.

Purification Principles

The purification strategy leverages the different physicochemical properties of the components in the crude mixture:

-

Acidity: HCl is a strong acid and can be removed by a simple aqueous base wash.

-

Polarity & Water Solubility: The organic fluorocarbons have very low water solubility, allowing for separation from the aqueous wash solutions.

-

Boiling Point: The most powerful separation technique for this mixture is fractional distillation, which separates compounds based on differences in their boiling points. HFC-245ca (b.p. ~25°C) must be separated from its precursor HCFC-225cb (b.p. ~70°C).

Step-by-Step Purification Protocol

-

Acid Removal:

-

Carefully transfer the collected crude liquid from the cold traps to a separatory funnel.

-

Wash the organic phase sequentially with:

-

A 5% sodium bicarbonate solution to neutralize any remaining HCl. Vent the funnel frequently to release CO₂ pressure.

-

Deionized water to remove any remaining salts.

-

-

Separate and discard the aqueous layers after each wash.

-

-

Drying:

-

Transfer the washed organic phase to a clean, dry flask.

-

Add a suitable anhydrous drying agent, such as calcium chloride or magnesium sulfate.

-

Allow the mixture to stand for at least 30 minutes with occasional swirling to ensure all residual water is absorbed.

-

-

Fractional Distillation:

-

Filter the dried organic liquid into a round-bottom flask suitable for distillation.

-

Assemble a fractional distillation apparatus. A column with high efficiency (e.g., a Vigreux or packed column) is recommended to ensure good separation.[6]

-

Due to the low boiling point of HFC-245ca, the receiving flask must be cooled in an ice-water bath to ensure efficient condensation and prevent product loss.

-

Gently heat the distillation flask.

-

Collect the fraction that distills over at or near 25-26°C. This fraction will be the high-purity this compound.

-

Monitor the distillation temperature closely; a sharp rise in temperature indicates that the higher-boiling impurities (like unreacted HCFC-225cb) are beginning to distill.

-

Purification Workflow Diagram

Caption: Multi-step purification workflow for isolating HFC-245ca.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment.

| Technique | Purpose | Expected Results for HFC-245ca |

| Gas Chromatography (GC) | Purity assessment and separation of components. | A major peak corresponding to HFC-245ca. Purity is determined by the relative area of this peak. Isomeric impurities, if present, would appear as separate, closely eluting peaks. |

| Mass Spectrometry (MS) | Structural confirmation by fragmentation pattern. | The mass spectrum will show the molecular ion peak (m/z) and characteristic fragmentation patterns resulting from the loss of H and F atoms or larger fragments. |

| ¹⁹F NMR Spectroscopy | Unambiguous structural confirmation and isomer differentiation. | The spectrum will show distinct signals for the -CHF₂, -CF₂-, and -CH₂F fluorine environments, with characteristic chemical shifts and coupling constants (J-values) due to F-F and H-F coupling. |

| ¹H NMR Spectroscopy | Confirmation of proton environments. | The spectrum will show signals corresponding to the protons in the -CHF₂ and -CH₂F groups, with splitting patterns determined by coupling to adjacent fluorine atoms. |

Critical Safety Considerations

The synthesis and handling of fluorinated compounds, especially when using hazardous reagents, demand stringent safety protocols.

-

Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl): Although not used as a primary reagent in the described synthesis, HF can be a byproduct in other fluorination routes and HCl is a direct product here. Both are extremely corrosive and toxic. All reactions producing these gases must be conducted in a well-ventilated chemical fume hood.[7][8] Materials incompatible with these acids, such as glass for HF, must be avoided.[9]

-

Emergency Preparedness for Acid Exposure: In any lab where HF might be present, an emergency response plan is mandatory. This includes having readily accessible safety showers, eyewash stations, and a fresh supply of calcium gluconate gel, which is the immediate first aid antidote for HF skin exposure.[10][11]

-

Flammability: this compound is an extremely flammable liquid.[1][3] All handling and distillation procedures must be performed away from ignition sources. The use of heating mantles is required; open flames are forbidden.

-

Personal Protective Equipment (PPE): At a minimum, appropriate PPE includes:

-

Splash-proof chemical goggles and a full-face shield.

-

Flame-resistant lab coat.

-

Gloves resistant to the chemicals being handled. For potential HF exposure, heavy-duty neoprene or nitrile gloves are often recommended over standard latex gloves. Always check glove compatibility charts.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69624, this compound. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 164598, 1,1,1,2,3-Pentafluoropropane. Available at: [Link]

-

ResearchGate (2006). Preparation of 1,1,1,3,3-pentafluoropropane (HFC245fa) by using a SbF5-attached catalyst. Available at: [Link]

- Google Patents (2019). US10392545B2 - 1,2,3,3,3-pentafluoropropene production processes.

- Google Patents (1999). US5969198A - Process for the preparation of 1,1,1,3,3-pentafluoropropane.

-

Wikipedia (2023). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62353, 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Available at: [Link]

- Google Patents (2004). EP0939071B1 - Method for producing fluorinated propane.

- Google Patents (2012). US8288598B2 - Isomerization of 1,1,3,3-tetrafluoropropene.

- Google Patents (1963). US3101304A - Distillation process for fluorocarbons.

-

University of California, Berkeley. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Available at: [Link]

- Google Patents (1996). US5574192A - Process for the manufacture of 1,1,1,3,3-pentafluoropropane.

-

University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. Available at: [Link]

-

University of Alabama at Birmingham. Safe Handling, Storage and Disposal of Hydrofluoric Acid. Available at: [Link]

-

PubMed (2019). Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water. Available at: [Link]

-

McGill University. Guidelines for the Safe Use of Hydrofluoric Acid. Available at: [Link]

-

Wikipedia. Fractional distillation. Available at: [Link]

-

WorkSafe Victoria. Using hydrofluoric acid in the workplace. Available at: [Link]

-

Environmental Health & Safety. Hydrofluoric Acid Safe Handling Guidelines. Available at: [Link]

Sources

- 1. 1,1,2,2,3-ペンタフルオロプロパン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,1,1,2,3-Pentafluoropropane | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C3H3F5 | CID 69624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 679-86-7 [m.chemicalbook.com]

- 5. US10392545B2 - 1,2,3,3,3-pentafluoropropene production processes - Google Patents [patents.google.com]

- 6. Fractional distillation - Wikipedia [en.wikipedia.org]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. mcgill.ca [mcgill.ca]

- 9. US5969198A - Process for the preparation of 1,1,1,3,3-pentafluoropropane - Google Patents [patents.google.com]

- 10. uab.edu [uab.edu]

- 11. worksafe.vic.gov.au [worksafe.vic.gov.au]

In-depth Technical Guide to the Spectroscopic Data of 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

For the Attention Of: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This document provides a detailed analysis of the available spectroscopic data for 1,1,2,2,3-pentafluoropropane (CAS No. 679-86-7), also known as HFC-245ca. The following sections offer an interpretation of its mass spectrum.

Despite a comprehensive search of scientific databases and literature, publicly available, citable experimental data for Nuclear Magnetic Resonance (¹H, ¹⁹F, ¹³C NMR) and Infrared (IR) spectroscopy for this specific isomer could not be located. While some sources indicate the existence of such spectra, the actual data is not accessible.[1][2][3] Therefore, this guide is focused on the robust mass spectrometry data available from the National Institute of Standards and Technology (NIST).

Molecular Structure

This compound is a hydrofluorocarbon with the chemical formula C₃H₃F₅.[4][5] Its structure consists of a three-carbon backbone with five fluorine substituents. The specific arrangement of these atoms is crucial for interpreting its spectroscopic signature.

Key Structural Features:

-

Formula: C₃H₃F₅

-

Molecular Weight: 134.05 g/mol [6]

-

Structure: CHF₂CF₂CH₂F

The central carbon (C2) is a chiral center, meaning this compound exists as a racemic mixture of two enantiomers. This chirality has significant implications for NMR spectroscopy, as it can render adjacent protons and fluorine atoms diastereotopic, leading to more complex spectra.

Caption: 2D representation of this compound.

Mass Spectrometry (MS)

The mass spectrum provides critical information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation. The data presented here is based on the electron ionization (EI) mass spectrum available in the NIST Mass Spectrometry Data Center.[4][5]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A gaseous sample of this compound is introduced into the ion source of the mass spectrometer.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M•⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to be unstable, leading to the cleavage of chemical bonds. This results in the formation of various smaller, charged fragments and neutral radicals.

-

Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Analysis of the Mass Spectrum

The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak (M•⁺) at m/z 134 is expected but may be of low abundance due to the instability of the parent ion under EI conditions. The most prominent peaks correspond to the most stable fragment ions.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 115 | [M - F]⁺ | [C₃H₃F₄]⁺ | Loss of a fluorine radical. |

| 113 | [M - HF]⁺ | [C₃H₂F₄]⁺ | Loss of a neutral hydrogen fluoride molecule. |

| 83 | [CHF₂CF₂]⁺ | [C₂HF₄]⁺ | Cleavage of the C2-C3 bond. |

| 69 | [CF₃]⁺ | [CF₃]⁺ | A common fragment in fluorinated compounds. |

| 65 | [CHF₂CH₂]⁺ | [C₂H₃F₂]⁺ | Cleavage of the C1-C2 bond. |

| 51 | [CHF₂]⁺ | [CHF₂]⁺ | Alpha-cleavage, a very stable and often base peak. |

| 33 | [CH₂F]⁺ | [CH₂F]⁺ | Fragment from the C1 position. |

Data interpreted from the NIST Mass Spectrum of this compound.[4][5]

The base peak in the spectrum is typically at m/z 51 , corresponding to the highly stable difluoromethyl cation ([CHF₂]⁺). The formation of this ion is a result of the cleavage of the C2-C3 bond. Another significant peak at m/z 83 ([CHF₂CF₂]⁺) arises from the cleavage of the C1-C2 bond. The presence of a peak at m/z 33 ([CH₂F]⁺) confirms the CH₂F terminus of the molecule.

Caption: Simplified fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Author's Note: As previously stated, specific experimental data for this compound is not publicly available. The following section is a theoretical prediction based on established principles of NMR spectroscopy and is intended to guide researchers in interpreting spectra should they become available.

A full NMR analysis would be essential for the unambiguous structural confirmation of this molecule. The presence of both ¹H and ¹⁹F nuclei, both with a spin of I=1/2 and high natural abundance, would result in complex but highly informative spectra due to extensive spin-spin coupling.

Expected ¹H NMR Spectrum

-

CH₂F Group (C1): The two protons on C1 are diastereotopic due to the chiral center at C2. They would likely appear as two separate multiplets. Each proton would be split by the adjacent fluorine on C1, the two fluorines on C2, and potentially the single proton on C3, leading to a complex multiplet.

-

CHF₂ Group (C3): The single proton on C3 would appear as a multiplet, split by the two geminal fluorines and the two fluorines on the adjacent C2.

Expected ¹⁹F NMR Spectrum

-

CH₂F Group (C1): A single fluorine environment, appearing as a multiplet due to coupling with the two geminal protons and the two fluorines on C2.

-

CF₂ Group (C2): The two fluorine atoms on C2 are diastereotopic. They would appear as two distinct multiplets, each coupled to the other fluorine on C2, the proton on C3, the two protons on C1, and the fluorine on C1.

-

CHF₂ Group (C3): The two fluorine atoms on C3 are equivalent. They would appear as a single multiplet, split by the geminal proton and the two fluorines on C2.

Infrared (IR) Spectroscopy

Author's Note: This section is a theoretical prediction of the expected IR absorption bands.

The IR spectrum would be dominated by absorptions corresponding to C-H and C-F bond vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2900-3000 | Stretching | C-H |

| 1350-1450 | Bending (Scissoring) | C-H |

| 1000-1400 | Stretching | C-F |

The C-F stretching region would likely show multiple strong, sharp absorption bands, characteristic of fluorinated hydrocarbons. The exact positions of these bands would provide a unique fingerprint for the molecule.

References

-

PubChem. This compound | C3H3F5 | CID 69624. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting Information for An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes. [Link]

-

Kervarec, M. C., Braun, T., Ahrens, M., & Kemnitz, E. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. Beilstein Journal of Organic Chemistry, 16, 2623–2635. Supporting Information. [Link]

-

Cavanaugh, J. R., & Linder, M. (2004). 19F and 1H NMR spectra of halocarbons. Magnetic Resonance in Chemistry, 42(6), 534-555. [Link]

-

PubChem. 1,1,1,2,2-Pentafluoropropane | C3H3F5 | CID 15747. National Center for Biotechnology Information. [Link]

-

Siegemund, G., et al. (2000). "Fluorine Compounds, Organic," in: Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

-

ResearchGate. 19F and1H NMR spectra of halocarbons | Request PDF. [Link]

-

ResearchGate. (PDF) Dielectric Properties of 1,1,1,3,3-Pentafluoropropane (HFC245fa) †. [Link]

-

PubChem. 1,1,1,2,3-Pentafluoropropane | C3H3F5 | CID 164598. National Center for Biotechnology Information. [Link]

-

University of California, Santa Barbara. 19Flourine NMR. [Link]

-

MDPI. Improved 19F{1H} Saturation Transfer Difference Experiments for Sensitive Detection to Fluorinated Compound Bound to Proteins. [Link]

-

NIST. Propane, 1,1,2,2,3-pentafluoro-. NIST Chemistry WebBook. [Link]

-

SpectraBase. 1,1,2,2,3-Pentafluoro-3-(1,1,2,2,2-pentafluoroethyl)cyclopropane - Optional[19F NMR] - Chemical Shifts. [Link]

-

NIST. Propane, 1,1,2,2,3-pentafluoro-. NIST Chemistry WebBook. [Link]

-

C&K Testing. Restricted Substances List (RSL). [Link]

- Google Patents. US20180172215A1 - Compressed gas storage unit and fill methods.

Sources

- 1. This compound | C3H3F5 | CID 69624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,1,2,2-Pentafluoropropane | C3H3F5 | CID 15747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Propane, 1,1,2,2,3-pentafluoro- [webbook.nist.gov]

- 5. Propane, 1,1,2,2,3-pentafluoro- [webbook.nist.gov]

- 6. 1,1,2,2,3-五氟丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

Material safety data sheet for 1,1,2,2,3-Pentafluoropropane

An In-depth Technical Guide to the Material Safety of 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Introduction

This compound, also known by its ASHRAE designation HFC-245ca, is a hydrofluorocarbon with the chemical formula FCH₂CF₂CHF₂.[1] As a compound with specific thermodynamic properties, it finds utility in specialized applications, including as a potential refrigerant or in niche solvent applications within research and development. However, its utility is matched by a significant hazard profile that demands a thorough and nuanced understanding for safe handling in a laboratory setting.

This guide moves beyond the standard template of a Safety Data Sheet (SDS). It is designed to provide you, the research professional, with a deeper, more contextual understanding of the risks associated with HFC-245ca and the scientific rationale behind the recommended safety protocols. Our objective is to empower you to not only follow procedures but to make informed, safety-conscious decisions during your experimental design and execution.

Part 1: Core Hazard Profile and Risk Mitigation

Understanding the intrinsic hazards of a chemical is the foundational step in establishing a safe working environment. HFC-245ca presents a dual threat of high flammability and acute toxicity, making a comprehensive risk assessment paramount before any handling.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear and concise summary of the primary dangers associated with HFC-245ca.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | Category 1 | H224: Extremely flammable liquid and vapour[1][2][3][4] | 🔥 |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2][3][4] | 💀 |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1][2][3][4] | 💀 |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1][2][3][4] | 💀 |

| Skin Irritation | Category 2 | H315: Causes skin irritation[1] | ! |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] | ! |

The Scientific Basis of the Hazards

-

Extreme Flammability: The "Extremely Flammable" classification is a direct consequence of the chemical's physical properties. With a boiling point of just 25-26 °C and a flash point of 10 °C (closed cup), HFC-245ca can generate a significant amount of flammable vapor at or even below standard room temperature.[5][6] This vapor can form an explosive mixture with air, which may travel a considerable distance to an ignition source and flash back.[2] The causality is clear: low thermal energy is required to create a flammable atmosphere, making ignition sources like sparks from equipment, static discharge, or hot surfaces a critical concern.

-

Acute Toxicity (Oral, Dermal, Inhalation): The Category 3 Acute Toxicity rating across all major exposure routes signifies that a short-duration exposure to a relatively small quantity of HFC-245ca can cause serious health effects or death. The fluorinated nature of the molecule contributes to its systemic toxicity. While specific mechanistic data is limited in the provided search results, fluorinated hydrocarbons can interfere with central nervous system function and sensitize the heart to arrhythmias. The primary danger in a laboratory setting is inhalation of vapors, which can occur rapidly due to the substance's high volatility.

Logical Workflow for Risk Assessment

Before bringing HFC-245ca into an experimental workflow, a systematic risk assessment is not just recommended; it is an essential part of responsible science. The following diagram outlines a self-validating process to ensure controls are adequate.

Caption: A logical workflow for assessing and mitigating risks associated with HFC-245ca.

Part 2: Proactive Safety: Handling and Engineering Controls

Adherence to the hierarchy of controls is fundamental. While elimination or substitution of such a specific chemical is often not feasible in research, robust engineering controls, administrative procedures, and personal protective equipment (PPE) are non-negotiable.

The Hierarchy of Controls in Practice

This diagram illustrates how to apply the hierarchy of controls specifically to HFC-245ca in a lab environment.

Caption: The hierarchy of controls adapted for laboratory use of HFC-245ca.

Protocol for Safe Laboratory-Scale Handling

This protocol is designed as a self-validating system. Each step is a checkpoint to ensure the previous condition is met.

-

Pre-Handling Verification:

-

Action: Confirm that a certified chemical fume hood is operational. Ensure an appropriate fire extinguisher (dry chemical or CO₂) and a spill kit are readily accessible.

-

Causality: This step ensures that primary engineering controls and emergency response equipment are in place before the hazard is introduced.

-

-

Donning of Personal Protective Equipment (PPE):

-

Action: Wear appropriate PPE, including chemical splash goggles, a face shield, flame-resistant lab coat, and chemically-resistant gloves (e.g., nitrile may have limited resistance; check manufacturer's data).

-

Causality: This provides the last line of defense against accidental splashes or vapor exposure. A face shield is critical due to the serious eye irritation risk.[1]

-

-

Work Area Preparation:

-

Action: All work must be conducted inside the chemical fume hood.[2] Remove all potential ignition sources from the hood and surrounding area.[2] If transferring quantities greater than 500 mL, ensure the container and receiving vessel are grounded and bonded to prevent static electricity discharge.[2][3]

-

Causality: The fume hood provides primary containment of toxic and flammable vapors. Removing ignition sources and preventing static buildup directly addresses the H224 (Extremely flammable) hazard.

-

-

Chemical Dispensing:

-

Post-Handling Procedure:

-

Action: Securely seal the HFC-245ca container. Decontaminate any affected surfaces within the fume hood. Wash hands and forearms thoroughly with soap and water after removing gloves.[2]

-

Causality: Ensures residual chemical is contained and removes any potential for inadvertent dermal exposure.

-

Storage and Incompatibility

-

Storage Conditions: Store in a dedicated, approved flammable liquids storage cabinet.[2] The storage area must be cool, dry, and well-ventilated, away from heat and ignition sources.[2][7] Containers must be kept tightly sealed to prevent vapor leakage and protected from physical damage.[2] Due to its low boiling point, sealed containers may build up pressure; check for bulging containers and vent periodically if necessary and safe to do so.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, alkali metals, and finely divided metals (e.g., Al, Mg, Zn).[7]

-

Causality: These materials can react violently, potentially leading to fire or explosion.

-

Part 3: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an incident. The dual hazards of HFC-245ca require a clear and decisive emergency response plan.

Accidental Release Measures (Spills)

-

Immediate Actions:

-

Remove all ignition sources immediately.[2]

-

Evacuate non-essential personnel from the area.

-

Ensure ventilation is maximized (if safe to do so without spreading vapor to ignition sources).

-

-

Minor Spill (inside a fume hood):

-

Action: Use an absorbent material like vermiculite or sand to contain the spill.[2] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

-

Causality: The absorbent material contains the liquid, preventing it from spreading and reducing the rate of vaporization.

-

-

Major Spill (outside a fume hood):

-

Action: Evacuate the laboratory immediately. Alert institutional safety personnel and activate the fire alarm to ensure the evacuation of others. Do not attempt to clean it up without specialized training and equipment, including a self-contained breathing apparatus (SCBA).

-

Causality: A major spill can quickly create a toxic and explosive atmosphere that is immediately dangerous to life and health. Professional emergency responders are required.

-

First Aid Measures

-

Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing.[1][2] If the person is not breathing, provide artificial respiration. Call a poison center or doctor immediately.[2]

-

Scientific Rationale: The primary goal is to remove the individual from the toxic atmosphere to prevent further systemic absorption and to ensure oxygenation.

-

-

Skin Contact: Take off immediately all contaminated clothing.[2] Flush the skin with plenty of running water (and soap if available).[2] Seek immediate medical attention.

-

Scientific Rationale: Rapid and thorough flushing is a physical decontamination process to remove the toxic liquid from the skin surface, minimizing its absorption.

-

-

Eye Contact: Immediately wash out the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][7] Removal of contact lenses should only be done by skilled personnel.[2] Seek immediate medical attention.

-

Scientific Rationale: Copious irrigation is necessary to dilute and flush away the irritant, preventing severe and potentially permanent damage to the cornea.

-

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Immediately call a poison center or doctor.[2]

-

Scientific Rationale: Inducing vomiting could cause the highly volatile and toxic liquid to be aspirated into the lungs, leading to severe chemical pneumonitis.

-

Firefighting Decision Logic

In the event of a fire involving HFC-245ca, the immediate priorities are life safety and preventing container explosions.

Caption: A decision-making workflow for response to a fire involving HFC-245ca.

Key Fire Hazard: The most significant danger is that heating may cause a violent rupture of sealed containers due to the substance's low boiling point and high vapor pressure.[2] Firefighters should use alcohol-resistant foam or normal protein foam.[2]

Part 4: Essential Physicochemical Data

Accurate physical and chemical data is critical for experimental design, modeling, and safety calculations.

| Property | Value | Source |

| CAS Number | 679-86-7 | [1][4][5] |

| Molecular Formula | C₃H₃F₅ | [1][4][5] |

| Molecular Weight | 134.05 g/mol | [4] |

| Appearance | Liquid | [8] |

| Boiling Point | 25-26 °C | [5][6] |

| Melting Point | -82 °C | [5][6] |

| Density | 1.398 g/mL at 25 °C | [5][6] |

| Vapor Pressure | 40.81 psi (281.4 kPa) at 55 °C | [6] |

| Flash Point | 10 °C (50 °F) - closed cup |

Part 5: Lifecycle Management: Disposal and Environmental Impact

-

Waste Disposal: This product and its container must be disposed of as hazardous waste.[2] Disposal should be carried out by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[3][9] Do not allow this chemical to enter sewer systems or waterways.[3][9]

-

Environmental Considerations: As a hydrofluorocarbon, this compound has a lower global warming potential (GWP) than many older fluorinated compounds but is still subject to environmental regulations.[10] Its release into the environment should be minimized.

References

- This compound - CymitQuimica.

- 1,1,1,2,3-Pentafluoropropane - Safety D

- This compound SDS, 679-86-7 Safety D

-

This compound - PubChem. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C3H3F5 | CID 69624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 679-86-7 [m.chemicalbook.com]

- 6. 679-86-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 679-85-6 3-Chloro-1,1,2,2-tetrafluoropropane AKSci 8003AE [aksci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. CAS 679-86-7: this compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide on the Environmental Fate and Atmospheric Lifetime of HFC-245ca

For Immediate Release

Prepared by: Gemini Advanced Scientific Applications

Audience: Researchers, Environmental Scientists, and Professionals in Drug Development and Propellant Technology.

Subject: Comprehensive Analysis of 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Abstract

This technical guide provides a detailed examination of the environmental fate and atmospheric lifetime of hydrofluorocarbon (HFC) 245ca (CHF₂CF₂CH₂F). As a substance developed as a potential alternative to ozone-depleting compounds, a thorough understanding of its atmospheric chemistry and environmental impact is critical. This document synthesizes key data on its atmospheric degradation pathways, reaction kinetics, atmospheric lifetime, and its contribution to global warming. Methodologies for determining these parameters are explained to provide a self-validating framework for the presented data, ensuring a high degree of scientific integrity.

Introduction to HFC-245ca

HFC-245ca, or this compound, emerged as a candidate to replace chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in various applications, including as a refrigerant for low-pressure chillers and a blowing agent for polyurethane insulation foams[1]. A key characteristic of HFCs is the absence of chlorine and bromine, rendering them incapable of contributing to stratospheric ozone depletion through the catalytic cycles associated with those halogens[1][2]. However, like other HFCs, HFC-245ca is a greenhouse gas, and its environmental impact is primarily assessed through its atmospheric lifetime and Global Warming Potential (GWP)[3].

The atmospheric persistence and radiative efficiency of an HFC dictate its overall environmental impact. This guide delves into the chemical and physical processes that govern the fate of HFC-245ca once it is released into the atmosphere.

Atmospheric Degradation Pathway

The primary mechanism for the removal of HFCs from the atmosphere is through reaction with the hydroxyl radical (OH), a highly reactive species often referred to as the "detergent" of the troposphere[4][5]. This reaction initiates a cascade of chemical transformations that ultimately break down the HFC into simpler, less harmful compounds.

Initiating Reaction: Hydrogen Abstraction by OH Radicals

The atmospheric degradation of HFC-245ca is initiated by the abstraction of a hydrogen atom by an OH radical. This reaction is the rate-limiting step and, therefore, the primary determinant of its atmospheric lifetime[5][6].

Reaction: CHF₂CF₂CH₂F + OH → CHF₂CF₂CHF• + H₂O

The presence of hydrogen atoms in the HFC-245ca molecule makes it susceptible to this reaction, which is a key design feature of CFC alternatives to ensure they have shorter atmospheric lifetimes compared to their fully halogenated predecessors[7].

Subsequent Reactions and Final Products

Following the initial hydrogen abstraction, the resulting fluoroalkyl radical (CHF₂CF₂CHF•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CHF₂CF₂CHFOO•). This peroxy radical undergoes further reactions, leading to the formation of a variety of degradation products. While the complete, detailed degradation cascade is complex and can involve multiple intermediate species, the ultimate atmospheric degradation of HFC-245ca is expected to yield compounds such as carbon dioxide (CO₂), hydrogen fluoride (HF), and carbonyl fluoride (COF₂)[8]. Carbonyl fluoride will then rapidly hydrolyze in the atmosphere to form CO₂ and HF[8].

Experimental Workflow: Determining OH Reaction Rate Constants

The rate constant for the reaction of HFC-245ca with OH radicals is a critical parameter for calculating its atmospheric lifetime. A common and precise method for this determination is flash photolysis resonance fluorescence .

Protocol:

-

Reactant Preparation: A mixture of HFC-245ca, a photolytic precursor for OH radicals (e.g., H₂O or HNO₃), and a large excess of an inert buffer gas (e.g., Argon) is prepared in a reaction cell[9].

-

OH Radical Generation: A high-intensity pulse of ultraviolet light (flash photolysis) is used to dissociate the precursor molecule, generating a known concentration of OH radicals[9][10].

-

Reaction Monitoring: The concentration of OH radicals is monitored over time using resonance fluorescence. A light source excites the OH radicals, and the subsequent fluorescence is detected by a photomultiplier tube. The decay of the fluorescence signal is directly proportional to the loss of OH radicals[9].

-

Data Analysis: The pseudo-first-order rate constant is determined from the exponential decay of the OH radical concentration in the presence of a known excess concentration of HFC-245ca. By varying the concentration of HFC-245ca, the bimolecular rate constant can be determined from the slope of a plot of the pseudo-first-order rate constant versus the HFC-245ca concentration.

-

Temperature Dependence: The experiment is repeated at various temperatures to determine the Arrhenius expression, which describes the temperature dependence of the rate constant[9][11].

Caption: Workflow for determining OH reaction rate constants.

Atmospheric Lifetime

The atmospheric lifetime (τ) of a gas is the time it takes for its atmospheric concentration to decrease to 1/e (about 37%) of its original value[12]. For HFCs, the lifetime is primarily determined by the rate of their reaction with OH radicals[4].

The lifetime of HFC-245ca can be calculated using the following relationship:

τ = 1 / (k_OH * [OH])

Where:

-

k_OH is the temperature-dependent rate constant for the reaction of HFC-245ca with OH radicals.

-

[OH] is the global average concentration of OH radicals in the troposphere.

Different studies have reported slightly varying values for the atmospheric lifetime of HFC-245ca, which can be attributed to differences in the measured or calculated rate constants and the assumed average OH concentration.

| Parameter | Value | Reference |

| OH Reaction Rate Constant (k_OH at 298 K) | 9.1 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | [1] |

| Arrhenius Expression for k_OH | 2.87 x 10⁻¹² exp[(-1661 ± 170) / T] cm³ molecule⁻¹ s⁻¹ | [9] |

| Estimated Atmospheric Lifetime | 5.8 years | [1] |

| Estimated Atmospheric Lifetime | 6.5 years | [9] |

| Estimated Atmospheric Lifetime (IPCC SAR) | 6.6 years | [13] |

The relatively short atmospheric lifetime of HFC-245ca (in the order of several years) is a significant improvement over the CFCs it was designed to replace, many of which have lifetimes of decades to over a century[4].

Caption: Simplified atmospheric degradation pathway of HFC-245ca.

Environmental Impact Assessment

The environmental impact of HFC-245ca is primarily evaluated through two key metrics: the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP).

Ozone Depletion Potential (ODP)

The ODP is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 being the reference substance with an ODP of 1. Since HFC-245ca does not contain chlorine or bromine, its ODP is considered to be zero[1][2]. While some research suggests that HFCs can have a very small, indirect effect on ozone by altering stratospheric temperatures and circulation, this effect is significantly less than that of chlorine- or bromine-containing compounds[14][15].

Global Warming Potential (GWP)

The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂)[12]. The GWP of a substance depends on its radiative efficiency (how well it absorbs infrared radiation) and its atmospheric lifetime.

The GWP values for HFC-245ca from authoritative sources are summarized below:

| Time Horizon | GWP Value (IPCC Second Assessment Report) | GWP Value (IPCC Fourth Assessment Report) |

| 20 years | 1800 | Not specified |

| 100 years | 560 | 693 |

| 500 years | 170 | Not specified |

Data from UNFCCC (IPCC SAR)[13] and German Environment Agency (IPCC AR4)[16].

While the GWP of HFC-245ca is significantly lower than that of many first-generation CFCs and some other HFCs, it is still hundreds of times greater than that of CO₂ over a 100-year period[13][16]. This underscores the importance of managing its emissions and continuing the search for alternatives with even lower GWPs.

Conclusion

HFC-245ca represents a significant advancement over the ozone-depleting substances it was developed to replace. Its atmospheric fate is governed by its reaction with hydroxyl radicals, leading to a relatively short atmospheric lifetime of approximately 6 to 7 years. Consequently, its Ozone Depletion Potential is zero. However, HFC-245ca is a potent greenhouse gas, with a 100-year GWP in the range of 560 to 693. This technical guide provides the foundational data and mechanistic understanding necessary for informed decision-making regarding the use and management of HFC-245ca, particularly for professionals in fields where its application is relevant. The continued monitoring and refinement of these atmospheric parameters are essential for accurate environmental impact assessments.

References

- Title: New Chemical Alternative for Ozone-Depleting Substances: HFC-245ca Source: P2 InfoHouse URL

- Title: New Chemical Alternative for Ozone-depleting Substances: HFC-245CA Source: EPA NEPS URL

- Title: Reactions of Hydroxyl Radicals with Several Hydrofluorocarbons: The Temperature Dependencies of the Rate Constants for CHF2CF2CH Source: ACS Publications URL

- Title: Reactions of Hydroxyl Radicals with Several Hydrofluorocarbons: The Temperature Dependencies of the Rate Constants for CHF2CF2CH2F (HFC-245ca), CF3CHFCHF2 (HFC-236ea), CF3CHFCF3 (HFC-227ea), and CF3CH2CH2CF3 (HFC-356ffa)

- Title: Atmospheric Lifetimes Source: Fluorocarbons URL

- Title: Factsheet: Ozone Depletion by Hydrofluorocarbons Source: Google URL

- Title: JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1)

- Title: Global Warming Potentials (IPCC Second Assessment Report)

- Title: Understanding Demand Source: Google URL

- Title: Hydrofluorocarbons (HFCs)

- Title: Atmospheric degradation of HFCs and HCFCs: chemistry and noxiousness Source: PubMed URL

- Title: Atmospheric Lifetimes of HFC-143a and HFC-245fa: Flash Photolysis Resonance Fluorescence Measurements of the OH Reaction Rate Constants Source: The Journal of Physical Chemistry - ACS Publications URL

- Title: Atmospheric Lifetime and Global Warming Potential Defined Source: EPA Center for Corporate Climate Leadership URL

- Title: Global Warming Potentials (GWP)

- Title: Ozone depletion by hydrofluorocarbons | Request PDF Source: ResearchGate URL

- Title: TROPOSPHERIC OH AND HCFC/HFC LIFETIMES Source: NOAA Chemical Sciences Laboratory URL

Sources

- 1. p2infohouse.org [p2infohouse.org]

- 2. Understanding Demand [c03.apogee.net]

- 3. ccacoalition.org [ccacoalition.org]

- 4. fluorocarbons.org [fluorocarbons.org]

- 5. Atmospheric degradation of HFCs and HCFCs: chemistry and noxiousness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. csl.noaa.gov [csl.noaa.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. ecetoc.org [ecetoc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Atmospheric Lifetime and Global Warming Potential Defined | EPA Center for Corporate Climate Leadership | US EPA [19january2017snapshot.epa.gov]

- 13. Global Warming Potentials (IPCC Second Assessment Report) | UNFCCC [unfccc.int]

- 14. ozone.unep.org [ozone.unep.org]

- 15. researchgate.net [researchgate.net]

- 16. umweltbundesamt.de [umweltbundesamt.de]

An In-depth Technical Guide to the Solubility of Organic Compounds in 1,1,2,2,3-Pentafluoropropane (HFC-245ca)

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

1,1,2,2,3-Pentafluoropropane, also known as HFC-245ca, is a hydrofluorocarbon with distinct physical and chemical properties that suggest its potential as a specialized solvent. This technical guide provides a comprehensive overview of HFC-245ca, focusing on the theoretical and practical aspects of determining the solubility of organic compounds within it. Given the limited availability of specific solubility data for HFC-245ca in publicly accessible literature, this document is structured to empower researchers with the foundational knowledge and detailed methodologies required to conduct their own solubility assessments. The guide covers the physicochemical properties of HFC-245ca, the theoretical underpinnings of solubility in fluorinated systems, detailed experimental protocols for solubility determination in a low-boiling point solvent, potential applications in the pharmaceutical and chemical industries, and critical safety and handling procedures.

Introduction to this compound (HFC-245ca)

This compound (CAS 679-86-7) is a fluorinated hydrocarbon characterized by its low boiling point, high density, and chemical stability.[1] As a hydrofluorocarbon, it represents a class of compounds developed as alternatives to ozone-depleting substances.[2] While its primary applications have been explored in areas such as refrigeration and foam blowing, its unique properties also make it a candidate for investigation as a solvent in specialized chemical processes, including those in the pharmaceutical industry.[1][2]

The presence of five fluorine atoms on a three-carbon backbone imparts a unique polarity and a set of intermolecular interaction potentials that differentiate it from conventional hydrocarbon, protic, and aprotic solvents. Understanding these properties is the first step in predicting and experimentally determining its solvent capabilities.

Physicochemical Properties of HFC-245ca

A thorough understanding of the physical and chemical properties of HFC-245ca is essential for its effective use as a solvent and for ensuring safe handling. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₃H₃F₅ | [3][4] |

| Molecular Weight | 134.05 g/mol | [3][4] |

| CAS Number | 679-86-7 | [3][4] |

| Boiling Point | 25-26 °C (77-78.8 °F) | [3][5] |

| Melting Point | -82 °C (-115.6 °F) | [3][5] |

| Density | 1.398 g/mL at 25 °C | [3][5] |

| Vapor Pressure | 40.81 psi at 55 °C | [5] |

| Flash Point | 10 °C (50 °F) - closed cup | [5] |

| Appearance | Colorless liquid | [1] |

Theoretical Framework for Solubility in HFC-245ca

The principle of "like dissolves like" is the cornerstone of solubility prediction. For a solute to dissolve in a solvent, the intermolecular forces between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions.

Intermolecular Forces in Fluorinated Systems

The carbon-fluorine bond is the strongest single bond in organic chemistry, and it is highly polar.[6] However, the fluorine atom is a weak hydrogen bond acceptor.[7] The intermolecular forces at play in HFC-245ca are primarily:

-

Dipole-dipole interactions: Due to the polarized C-F bonds.

-

London dispersion forces: Present in all molecules, their strength increases with molecular size and surface area.

The overall polarity of HFC-245ca and its ability to participate in these interactions will determine its affinity for different classes of organic compounds.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9] The principle is that substances with similar HSP values are likely to be miscible.

The logical workflow for utilizing HSP in solvent selection is outlined below:

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Experimental Determination of Solubility in HFC-245ca

Given the volatile and flammable nature of HFC-245ca, experimental procedures for determining solubility must be conducted with appropriate safety measures in a well-ventilated area, such as a fume hood.[10][11]

Qualitative/Semi-Quantitative Method (Visual Assessment)

This method is useful for rapid screening and estimation of solubility.

Protocol:

-

Add a known volume (e.g., 1 mL) of HFC-245ca to a small, sealable glass vial.

-

Add a small, pre-weighed amount of the solid solute (e.g., 1-5 mg) or a known volume of the liquid solute to the vial.

-

Seal the vial and agitate at a constant temperature. A vortex mixer or shaker can be used.

-

Visually inspect the mixture for the presence of undissolved solid or, in the case of a liquid solute, for phase separation (cloudiness or distinct layers).

-

If the solute dissolves completely, incrementally add more solute until saturation is reached (i.e., a small amount of undissolved solute remains).

-

Record the total amount of solute dissolved in the known volume of solvent to determine an approximate solubility.

Quantitative Method 1: Gravimetric Analysis

This is a classic and reliable method for determining the thermodynamic solubility of a solid in a liquid.[12][13]

Protocol:

-

Prepare a saturated solution of the organic compound in HFC-245ca by adding an excess of the solid to a known volume of the solvent in a sealed, pressure-resistant container.

-

Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (this could be several hours to days).

-

Allow any undissolved solid to settle.

-

Carefully extract a known volume of the clear supernatant using a pre-chilled syringe to minimize solvent evaporation.

-

Transfer the supernatant to a pre-weighed, shallow evaporating dish.

-

Allow the HFC-245ca to evaporate in a fume hood at ambient temperature. Due to its low boiling point, this should occur relatively quickly.

-

Once the solvent has evaporated, place the dish in a vacuum oven at a gentle temperature to remove any residual solvent without degrading the solute.

-

Weigh the dish with the dried solute. The difference in weight gives the mass of the dissolved solid.

-

Calculate the solubility in terms of g/L or other appropriate units.

The experimental workflow for the gravimetric method is illustrated below:

Caption: Step-by-step workflow for gravimetric solubility determination.

Quantitative Method 2: Instrumental Analysis

For more rapid or high-throughput solubility measurements, instrumental techniques can be employed.[14] These methods typically involve preparing a saturated solution, separating the undissolved solid (e.g., by filtration through a syringe filter), and then analyzing the concentration of the solute in the filtrate.

-

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying components in a mixture.[15][16][17] A calibration curve of the solute is prepared, and the concentration in the saturated HFC-245ca solution is determined.

-

UV-Visible Spectroscopy: If the solute has a chromophore, its concentration in the saturated solution can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.[18][19][20]

-

Gas Chromatography (GC): Suitable for analyzing volatile solutes.[15][16][21] The saturated solution can be directly injected into the GC, and the solute concentration is determined from a calibration curve.

Potential Applications in Research and Industry

While HFC-245ca is not yet widely established as a solvent, its properties suggest potential utility in several areas, particularly as an alternative to other fluorinated or chlorinated solvents. Its isomer, HFC-245fa, has found use as a cleaning agent, aerosol propellant, and foam blowing agent, indicating its ability to dissolve a range of materials.[22][23][24]

-

Pharmaceutical Manufacturing: Its low boiling point could be advantageous for processes requiring easy solvent removal, such as in the final stages of active pharmaceutical ingredient (API) purification or for certain coating applications.

-

Specialty Cleaning and Degreasing: Like other fluorinated solvents, it could be effective for cleaning sensitive electronic components or precision medical devices where low surface tension and non-flammability (in certain atmospheres) are desired.

-

Extraction: It could potentially be used for the extraction of specific natural products or for liquid-liquid extractions in chemical synthesis.

Safety and Handling of this compound

HFC-245ca is a flammable liquid and its vapors can form explosive mixtures with air.[10] It is also toxic if swallowed, in contact with skin, or if inhaled.[10] Therefore, strict safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a flame-resistant lab coat.[10]

-

Ventilation: All handling of HFC-245ca should be performed in a certified chemical fume hood to prevent the accumulation of flammable and toxic vapors.[10][11]

-

Ignition Sources: Keep away from open flames, sparks, hot surfaces, and any other potential sources of ignition.[10][11] Use of spark-proof equipment is recommended.

-